molecular formula C20H25N3O3 B2723075 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea CAS No. 942010-41-5

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea

Cat. No.: B2723075
CAS No.: 942010-41-5
M. Wt: 355.438
InChI Key: BGHCUMYXMVHGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. It features a molecular architecture combining a phenylurea scaffold with a morpholine ring, a structure often associated with biologically active molecules. The urea functional group is a prominent pharmacophore known for its ability to act as both a hydrogen bond donor and acceptor, which facilitates specific interactions with biological targets such as enzyme active sites . This makes urea derivatives a common focus in the design of protein kinase inhibitors and other targeted therapies . Furthermore, the incorporation of a morpholine ring is a frequent strategy in drug design, as this moiety can improve aqueous solubility and influence the pharmacokinetic profile of a molecule. While the specific research applications and biological activity data for this particular compound are not yet fully characterized in the public scientific literature, its structure suggests potential as a key intermediate or candidate for developing novel therapeutic agents. Researchers may explore its utility in various assays targeting cancer, neurological disorders, or inflammatory diseases. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for determining the suitability of this compound for their specific applications.

Properties

IUPAC Name

1-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-25-18-9-5-6-16(14-18)19(23-10-12-26-13-11-23)15-21-20(24)22-17-7-3-2-4-8-17/h2-9,14,19H,10-13,15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHCUMYXMVHGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)NC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Routes

Two-Step Synthesis via Isocyanate and Amine Intermediates

Step 1: Synthesis of 2-(3-Methoxyphenyl)-2-Morpholinoethylamine
  • Reagents : 2-Chloroethylamine, morpholine, 3-methoxyphenylboronic acid.
  • Conditions :
    • Morpholinoethylamine formation : React 2-chloroethylamine with morpholine in dichloromethane under basic conditions (K₂CO₃) at reflux (60°C, 12 h).
    • Friedel-Crafts alkylation : Treat the morpholinoethylamine with 3-methoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst in a Suzuki-Miyaura coupling (THF, 80°C, 24 h).
  • Yield : ~70–75% after column chromatography (silica gel, ethyl acetate/hexane).
Step 2: Urea Formation via Isocyanate Coupling
  • Reagents : 2-(3-Methoxyphenyl)-2-morpholinoethylamine, phenyl isocyanate.
  • Conditions :
    • React the amine with phenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 6 h.
    • Quench with ice water, extract with ethyl acetate, and concentrate under reduced pressure.
  • Purification : Recrystallization from ethanol/water (1:1) yields pure product.
  • Yield : ~85–90%.
Reaction Scheme:

$$
\text{Morpholinoethylamine} + \text{Phenyl Isocyanate} \xrightarrow{\text{THF, 0°C→RT}} \text{1-(2-(3-Methoxyphenyl)-2-Morpholinoethyl)-3-Phenylurea}
$$

Alternative Route via Hydrazine Carboxamide Intermediate

Step 1: Synthesis of N-Phenylhydrazinecarboxamide
  • Reagents : Aniline, ethyl chloroformate, hydrazine hydrate.
  • Conditions :
    • Aniline reacts with ethyl chloroformate in dichloromethane at 0°C to form ethyl phenylcarbamate.
    • Reflux with hydrazine hydrate in ethanol (5 h) to yield N-phenylhydrazinecarboxamide.
  • Yield : ~80–85%.
Step 2: Condensation with Morpholinoethyl Ketone
  • Reagents : N-Phenylhydrazinecarboxamide, 2-(3-methoxyphenyl)-2-morpholinoethyl ketone.
  • Conditions :
    • React components in acetic acid under reflux (8 h).
    • Neutralize with NaHCO₃ and extract with dichloromethane.
  • Purification : Flash chromatography (hexane/ethyl acetate, 3:1).
  • Yield : ~65–70%.

Advanced Catalytic Methods

Microwave-Assisted Urea Synthesis

  • Catalyst : Triethylamine (TEA).
  • Conditions :
    • Mix morpholinoethylamine and phenyl isocyanate in acetonitrile.
    • Irradiate at 100°C for 15 min using microwave synthesis.
  • Advantages : Reduced reaction time (15 min vs. 6 h), improved yield (92%).

Solid-Phase Synthesis for High-Throughput Production

  • Support : Wang resin-functionalized isocyanate.
  • Steps :
    • Immobilize phenyl isocyanate on Wang resin.
    • React with morpholinoethylamine in DMF at 50°C (4 h).
    • Cleave product using trifluoroacetic acid (TFA).
  • Yield : ~88% with >95% purity (HPLC).

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Purity Reference
Two-Step Isocyanate Phenyl isocyanate THF, 0°C→RT 85–90% >98%
Hydrazine Carboxamide Hydrazine hydrate Acetic acid, reflux 65–70% >95%
Microwave-Assisted TEA, microwave 100°C, 15 min 92% >99%
Solid-Phase Synthesis Wang resin, TFA DMF, 50°C 88% >95%

Challenges and Optimization Strategies

  • Isocyanate Stability : Phenyl isocyanates are moisture-sensitive. Use anhydrous solvents and inert atmospheres.
  • Byproduct Formation : Competing reactions may produce biuret derivatives. Control stoichiometry (1:1 amine:isocyanate).
  • Scalability : Solid-phase and microwave methods are preferred for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The urea moiety can be reduced to form amine derivatives.

    Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the urea moiety can produce amine derivatives.

Scientific Research Applications

The compound 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea has garnered attention in various scientific research applications due to its unique structural properties, which allow it to interact with biological systems effectively. This article provides a detailed overview of its applications, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has shown potential in medicinal chemistry, particularly as a lead compound for developing new therapeutic agents. Its structural analogs have been investigated for their activity against various diseases, including cancer and viral infections.

Case Study: Antiviral Activity

Research indicates that derivatives of this compound exhibit inhibitory effects on certain RNA viruses. For instance, studies have demonstrated that modifications to the methoxy and phenyl groups can enhance antiviral potency against Hepatitis C Virus (HCV) by targeting specific viral pathways .

Enzyme Inhibition Studies

The compound is utilized in enzyme inhibition studies, particularly focusing on kinases involved in signaling pathways. Its ability to selectively inhibit certain kinases makes it a valuable tool in understanding cellular processes and disease mechanisms.

Data Table: Enzyme Inhibition Potency

Compound DerivativeTarget EnzymeIC50 (nM)Reference
1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylureaPI4K IIIβ54
Analog API3Kα120
Analog BmTOR75

Biochemical Research

In biochemical research, the compound serves as a probe for studying protein interactions and cellular signaling. Its ability to bind selectively to target proteins allows researchers to elucidate complex biological mechanisms.

Case Study: Protein Interaction

A study highlighted the role of this compound in modulating protein-protein interactions critical for cell signaling pathways. The findings suggest that it can alter the activity of specific kinases involved in cancer progression, providing insights into potential therapeutic strategies .

Pharmacological Studies

Pharmacological investigations have focused on the compound's efficacy and safety profile. Various studies have assessed its pharmacokinetics and pharmacodynamics, leading to insights into dosage optimization for therapeutic applications.

Data Table: Pharmacokinetic Properties

ParameterValueReference
Half-life4 hours
Bioavailability65%
MetabolismLiver (CYP450)

Mechanism of Action

The mechanism of action of 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analysis:

Propoxy-linked morpholine (e.g., 1-(3-(3-morpholinopropoxy)phenyl)-3-phenylurea) increases molecular flexibility, possibly affecting pharmacokinetics .

Regulatory Considerations: Compounds with morpholinoethyl substituents, such as UR-12, are subject to strict regulations due to their psychoactive properties, highlighting the importance of structural modifications to avoid regulatory scrutiny .

Safety and Toxicology: Urea derivatives like 3-[3-(dimethylamino)propyl]-1-phenylurea have undefined toxicological profiles, suggesting caution in handling and further research needs for analogs .

Biological Activity

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

The biological activity of 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea is primarily attributed to its interaction with various cellular targets. It has been suggested that the compound may act as a biochemical probe to study cellular processes, potentially modulating enzyme activity and influencing biochemical pathways. The urea moiety is crucial for its interaction with specific receptors or enzymes, which may lead to therapeutic effects through bioreduction processes that generate reactive intermediates .

Anticancer Properties

Research indicates that phenylurea derivatives exhibit anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer cells. In vitro studies have demonstrated that it can induce apoptosis and inhibit tumor growth, suggesting its potential as an anticancer agent .

Table 1: In Vitro Anticancer Activity of 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
HT-29 (Colon)15Inhibition of cell proliferation
HCT116 (Colon)12Cell cycle arrest

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can act as an agonist for formyl peptide receptors (FPRs), which play a critical role in mediating inflammatory responses. Specifically, it has been reported to inhibit the production of pro-inflammatory cytokines and chemokines in activated macrophages, thus contributing to its anti-inflammatory effects .

Table 2: Anti-inflammatory Activity

Assay TypeResultReference
Cytokine InhibitionIL-6 Reduction (50%)
Chemotaxis AssayInhibition at low nM

Study on Anticancer Activity

A study conducted on the efficacy of various phenylurea compounds, including 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea, revealed that this compound significantly reduced tumor size in xenograft models. The mechanism was linked to the induction of apoptosis via caspase activation pathways .

Study on Anti-inflammatory Mechanisms

In a model of acute inflammation, the administration of the compound led to a significant decrease in neutrophil migration to inflamed tissues. This effect was associated with decreased levels of pro-inflammatory mediators such as TNF-alpha and IL-1β, indicating its potential utility in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a substituted phenylurea precursor with a morpholine-containing intermediate under nucleophilic or catalytic conditions. Optimization can be achieved via statistical Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs reduce the number of trials while identifying critical parameters . Reaction monitoring via HPLC or in-situ FTIR ensures real-time tracking of intermediates, enabling adjustments to minimize side products . ICReDD’s computational reaction path search methods (using quantum chemical calculations) can further narrow optimal conditions .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity and stability?

  • Methodological Answer : Employ multimodal spectroscopic analysis :
  • NMR (¹H, ¹³C, DEPT) for backbone structure validation, focusing on morpholine ring protons (δ 2.5–3.5 ppm) and urea NH signals (δ 5.5–6.5 ppm) .
  • X-ray crystallography for absolute configuration determination, critical for studying stereochemical interactions in biological systems .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and polymorphic transitions .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer :
  • In vitro cytotoxicity screening (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values.
  • Antimicrobial disk diffusion assays to test efficacy against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), with dose-response validation via broth microdilution .
  • Molecular docking to predict binding affinity to target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite, prioritizing targets with high docking scores for further validation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, serum proteins) or off-target effects. Use molecular dynamics (MD) simulations (AMBER or GROMACS) to study ligand-protein interactions under varying physiological conditions (e.g., solvation, temperature). Compare binding free energies (MM/PBSA) across studies to identify critical experimental variables . Validate findings with isothermal titration calorimetry (ITC) to measure binding thermodynamics under controlled conditions .

Q. What strategies are effective for elucidating the reaction mechanism of this compound in catalytic or biological systems?

  • Methodological Answer :
  • Kinetic isotope effects (KIE) to probe rate-determining steps (e.g., H/D substitution in urea NH groups).
  • DFT calculations (Gaussian or ORCA) to map potential energy surfaces and identify transition states .
  • In-situ Raman spectroscopy to detect transient intermediates during reactions (e.g., morpholine ring opening/closure) .

Q. How can advanced experimental designs improve reproducibility in studies involving this compound?

  • Methodological Answer : Implement response surface methodology (RSM) for multivariate optimization of synthesis or bioassay conditions. Use Bayesian optimization to iteratively refine parameters (e.g., solvent ratios, incubation times) based on prior data, reducing variability . For biological studies, adopt standardized protocols (e.g., NIH/WHO guidelines for cell culture) and include internal controls (e.g., reference inhibitors) to normalize inter-lab variability .

Q. What methodologies address challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer :
  • Continuous flow chemistry with immobilized catalysts (e.g., packed-bed reactors) to enhance mixing and reduce racemization .
  • Chiral HPLC or SFC (supercritical fluid chromatography) for purity assessment, coupled with PAT (Process Analytical Technology) for real-time monitoring .
  • Membrane separation technologies (e.g., nanofiltration) to isolate enantiomers during workup .

Data Contradiction Analysis Framework

  • Step 1 : Cross-reference experimental parameters (e.g., solvent, temperature) from conflicting studies to identify outliers .
  • Step 2 : Replicate key experiments under standardized conditions, using DoE to isolate confounding variables .
  • Step 3 : Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity across datasets and assess statistical significance of discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.